3-(1-Piperazinyl)-1,2-benzisothiazole
Overview
Description
Id11614 belongs to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. Id11614 is considered to be a practically insoluble (in water) and relatively neutral molecule. Id11614 has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, ID11614 is primarily located in the cytoplasm and membrane (predicted from logP).
Scientific Research Applications
Precursor for Sulfides and Thiocarboxylic S-Esters : It serves as a useful precursor for preparing sulfides and thiocarboxylic S-esters in scientific research (Yamada et al., 1983).
Neuroleptics and Anticonvulsants : Derivatives like 3-Phenyl-2-piperazinyl-5H-1-benzazepines have shown potential as neuroleptics and anticonvulsants, exhibiting antidopaminergic effects (Hino et al., 1988).
Photoisomerization Studies : This compound undergoes photoisomerization to the corresponding benzthiazole in solution, a reaction of interest in photochemical studies (Sharp et al., 2003).
Metabolic Studies : Labeled with carbon-14, it has been used in metabolic studies, specifically in the context of the compound SM-9018 (Nishioka et al., 1993).
Antibacterial and Antifungal Activities : Its hydrazones have shown good antibacterial activity against Gram-positive bacteria and yeast, with specific compounds being particularly effective (Vicini et al., 2002).
Anxiolytic Agents : Some derivatives have shown potential as anxiolytic agents, exhibiting oral activity in blocking conditioned avoidance response and high affinity for 5-HT1A receptor binding sites (Abou-Gharbia et al., 1989).
Synthesis of Antipsychotic Agents : Derivatives have been synthesized as potential antipsychotic agents, exhibiting potent and selective activity in primary CNS tests, with some undergoing clinical evaluation for schizophrenia treatment (Yevich et al., 1986).
Safety and Hazards
“3-(1-Piperazinyl)-1,2-benzisothiazole” is classified as Acute toxicity - Category 4, Oral; Skin sensitization, Category 1; Eye irritation, Category 2; Reproductive toxicity, Category 2; Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1; Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It should be stored locked up and disposed of in accordance with applicable laws and regulations .
Mechanism of Action
Target of Action
The primary targets of 3-(1-Piperazinyl)-1,2-benzisothiazole are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound acts as an antagonist, blocking the action of these neurotransmitters .
Mode of Action
This compound interacts with its targets by binding to the dopamine and serotonin receptors, thereby inhibiting their activity . This results in changes in the transmission of signals in the brain, which can affect mood and behavior .
Biochemical Pathways
The compound affects the biochemical pathways associated with dopamine and serotonin. By blocking these neurotransmitters, it disrupts the normal signaling pathways, leading to changes in mood and behavior . The exact downstream effects can vary depending on the individual and the specific context.
Result of Action
The molecular and cellular effects of this compound’s action include changes in neurotransmitter activity and alterations in signal transmission within the brain . These changes can lead to observable effects on mood and behavior.
Biochemical Analysis
Biochemical Properties
3-(1-Piperazinyl)-1,2-benzisothiazole and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . The compound interacts with these neurotransmitters, influencing their activity and playing a role in biochemical reactions within the body .
Cellular Effects
It is known that the compound has antibacterial activity, with one derivative showing good activity against Bacillus subtilis and Staphylococcus aureus . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that its derivatives act as dopamine and serotonin antagonists . This suggests that the compound may exert its effects at the molecular level through binding interactions with these neurotransmitters, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
3-piperazin-1-yl-1,2-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOFMHJLWKXIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236556 | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-87-0 | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87691-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperazin-1-yl)-1,2-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D8RAT1F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(1-Piperazinyl)-1,2-benzisothiazole in pharmaceutical chemistry?
A1: this compound serves as a crucial intermediate in synthesizing atypical antipsychotic medications. [] Its structure forms the core of several drugs in this class, highlighting its importance in medicinal chemistry.
Q2: Can you describe a novel and efficient method for synthesizing this compound?
A2: A new commercial process utilizes a disulfide route for the preparation of this compound hydrochloride. [, ] This one-step method offers a more efficient alternative to multi-step processes.
Q3: How is this compound utilized in the synthesis of Lurasidone?
A3: Lurasidone, an atypical antipsychotic, utilizes this compound as a starting material in its synthesis. A streamlined "one-pot" method has been developed [], involving the reaction of this compound with (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane and (3αR,4S,7R,7αS)4,7-methano-1H-isoindole-1,3(2H)-dione. This approach simplifies the synthesis by reducing the number of steps and enabling solvent recycling.
Q4: What research has been done exploring the Structure-Activity Relationship (SAR) of compounds derived from this compound?
A4: Researchers have explored incorporating this compound into urea and thiourea derivatives conjugated with glutamic acid. [] These compounds were evaluated for antiglycation and urease inhibitory activities. Notably, derivatives with fluoro and methoxy substituents displayed significant potency, exceeding that of reference standards. This suggests these modifications could influence the biological activity and potency of the resulting compounds.
Q5: What are the implications of incorporating this compound into peptides?
A5: Research has explored conjugating this compound with amino acid sequences like Gly-Val/Phe-Gly-Val-Pro, utilizing urea/thiourea linkers. [] This approach aims to understand how incorporating this molecule within peptide structures affects their therapeutic potential.
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